molecular formula C22H19N5O3 B11468034 N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide

Cat. No.: B11468034
M. Wt: 401.4 g/mol
InChI Key: OUMPERCPZVHXSA-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by its unique structure, which includes an ethylphenyl group, a methyl group, and a nitrobenzamide moiety. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrobenzamide moiety, in particular, is responsible for its potential antimicrobial and anticancer activities.

Properties

Molecular Formula

C22H19N5O3

Molecular Weight

401.4 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-4-nitrobenzamide

InChI

InChI=1S/C22H19N5O3/c1-3-15-4-8-17(9-5-15)26-24-20-12-14(2)19(13-21(20)25-26)23-22(28)16-6-10-18(11-7-16)27(29)30/h4-13H,3H2,1-2H3,(H,23,28)

InChI Key

OUMPERCPZVHXSA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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